molecular formula C8H5BrClN B3026590 3-(Bromomethyl)-4-chlorobenzonitrile CAS No. 1021871-37-3

3-(Bromomethyl)-4-chlorobenzonitrile

Cat. No.: B3026590
CAS No.: 1021871-37-3
M. Wt: 230.49
InChI Key: PEUFAERJRRTSBW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the third position and a chlorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-chlorobenzonitrile typically involves the bromination of 4-chlorobenzyl cyanide. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-chlorobenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 4-chlorobenzonitrile derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed

    Nucleophilic Substitution: Products include 3-(aminomethyl)-4-chlorobenzonitrile, 3-(thiocyanatomethyl)-4-chlorobenzonitrile, and 3-(methoxymethyl)-4-chlorobenzonitrile.

    Oxidation: Products include 4-chlorobenzonitrile derivatives with various oxidized functional groups.

    Reduction: Products include 3-(bromomethyl)-4-chlorobenzylamine.

Scientific Research Applications

3-(Bromomethyl)-4-chlorobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-chlorobenzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The nitrile group can also participate in reactions, such as reduction to amines, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzonitrile: Similar structure but lacks the chlorine substituent.

    4-Chlorobenzonitrile: Lacks the bromomethyl group.

    3-(Chloromethyl)-4-chlorobenzonitrile: Similar structure but with a chloromethyl group instead of bromomethyl.

Uniqueness

3-(Bromomethyl)-4-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. The bromomethyl group offers a site for nucleophilic substitution, while the chlorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.

Properties

IUPAC Name

3-(bromomethyl)-4-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUFAERJRRTSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291938
Record name 3-(Bromomethyl)-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021871-37-3
Record name 3-(Bromomethyl)-4-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021871-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Step 1) To a solution of 4-chloro-3-methylbenzonitrile (1 g) in t-butylacetic acid (10 ml) were added N-bromosuccinimide (1.5 g) and azobisisobutyronitrile (0.05 g), and the mixture was stirred at 90° C. for 12 hr. The reaction mixture was quenched with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:1-1:9) to give 3-(bromomethyl)-4-chlorobenzonitrile (1.5 g) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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